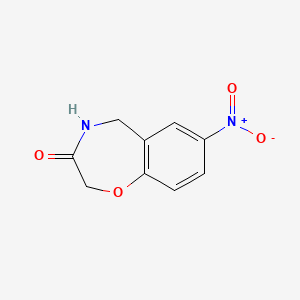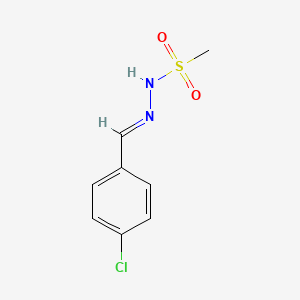
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.12699141 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study reported the synthesis of benzamide derivatives from antipyrine compounds, showcasing their biological applications by screening against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These compounds show promise in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Heterocyclic Synthesis
Another research highlights the use of enaminonitriles, including the targeted compound, as key intermediates for synthesizing various heterocyclic derivatives. This study underscores the compound's utility in creating pyrazole, pyridine, and pyrimidine derivatives, essential in developing novel pharmaceuticals (Fadda et al., 2012).
Structural and Interaction Studies
Research into antipyrine-like derivatives, including structural analysis through X-ray, Hirshfeld surface analysis, and DFT calculations, demonstrates their significance in understanding molecular interactions. These studies provide insights into designing compounds with tailored properties for specific applications (Saeed et al., 2020).
Antimicrobial and Antitumor Activities
Investigations on pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities reveal the compound's derivatives as potential candidates for drug development. Their significant activity against liver and breast cell lines and bacteria indicates their therapeutic potential (El‐Borai et al., 2013).
Chemical Synthesis and Functional Materials
The compound's derivatives have been explored for synthesizing N-alkylated triazoles, oxadiazoles, and thiadiazoles, showcasing the versatility of these chemicals in creating functional materials and potential pharmaceuticals (El-Essawy & Rady, 2011).
Corrosion Inhibition
Research on Schiff base surfactants derived from the compound has illustrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is significant in materials science, offering solutions for prolonging the lifespan of metal components (Tawfik, 2015).
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-15(18-16(21)14-9-10-23-12(14)2)17(22)20(19(11)3)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCCSGKKDJVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)





![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)
